2-Chloro-1-(4-(fluoromethyl)-4-methylpiperidin-1-yl)ethan-1-one
Overview
Description
This compound is an organic molecule with a piperidine ring, which is a common structure in many pharmaceuticals and other bioactive compounds. The presence of both a fluoromethyl group and a chloro group suggests that it might have interesting reactivity .
Molecular Structure Analysis
The compound contains a piperidine ring, a common feature in many bioactive molecules. It also has a fluoromethyl group and a chloro group attached to the carbon chain .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors like its polarity, solubility, stability, and reactivity would all be influenced by the presence and position of the functional groups .Scientific Research Applications
Synthesis and Antinociceptive Activity : Derivatives of 2-chloro-6-(4-hydroxy-1-methylpiperidin-4-yl)pyridine were prepared and tested for their analgesic properties. The study indicates a process involving the treatment of 2-chloro-6-lithiopyridine with various reagents to provide corresponding alcohols and ketones, which were further reduced or treated to yield additional compounds with potential antinociceptive activity (Radl et al., 1999).
Enantioselectivity in Inhibitors of Aromatase : A study explored the low stereospecificity of enantiomers of certain compounds as inhibitors of aromatase (P450Arom), highlighting the chemical interaction dynamics of such compounds, which could be relevant for the development of medical therapies (Khodarahmi et al., 1998).
Electrooptic Film Fabrication : Research into the influence of pyrrole-pyridine-based dibranched chromophore architecture on covalent self-assembly, thin-film microstructure, and nonlinear optical response reveals the significance of molecular architecture in the development of optical and electrooptic materials (Facchetti et al., 2006).
Fluoroionophore Development for Metal Recognition : A series of fluoroionophores from diamine-salicylaldehyde (DS) derivatives were developed for their spectral diversity and specific metal recognition capabilities, showcasing the potential for such compounds in chemical sensing and metal ion detection (Hong et al., 2012).
Fully Automated Synthesis for Tumor Imaging : A study on the fully automated synthesis of S-(2-[(18)F]fluoroethyl)-L-methionine (FEMET), an amino acid tracer for tumor imaging with positron emission tomography, demonstrates the application of related chemical processes in medical diagnostics (Tang et al., 2003).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-chloro-1-[4-(fluoromethyl)-4-methylpiperidin-1-yl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15ClFNO/c1-9(7-11)2-4-12(5-3-9)8(13)6-10/h2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSFFOZWTVQCZQO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(CC1)C(=O)CCl)CF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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